Cytosine, 3-oxide

Descripción general

Descripción

Cytosine is one of the four nucleobases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). It is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The nucleoside of cytosine is cytidine .

Molecular Structure Analysis

The molecular weight of cytosine is 111.10 g/mol . It has a chemical formula of C4H5N3O .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance are determined by measuring one or more of the analyte’s chemical or physical properties .

Aplicaciones Científicas De Investigación

Biocompatibility and Cytotoxicity Assessment

Research has explored the cytotoxicity and biocompatibility of nanoparticles, like iron oxide, in the context of their biomedical applications. These applications include in vitro labeling of stem or therapeutic cells for tracking upon transplantation. Cytosine, 3-oxide's role in this context would be crucial in ensuring the safety and effectiveness of such nanoparticles in biomedical research and applications (Soenen & de Cuyper, 2009).

DNA Interactions and Nanomaterials

Studies have shown that poly-cytosine DNA, which includes this compound, exhibits high affinity for various nanomaterials. This characteristic is essential for DNA-directed assembly, sensing, and drug delivery using nanomaterials. The interaction of poly-cytosine DNA with these materials offers insights into DNA biointerfaces and functionalization of nanomaterials with non-modified DNA (Lu et al., 2017).

DNA Sequence Splitting

This compound demonstrates unique characteristics that enable selective splitting of DNA sequences at cytosine units. This property is significant for DNA manipulation and analysis, especially in genetic research and molecular biology (Seidel, 1967).

Synthesis of Advanced Materials

Cytosine has been used in the novel synthesis of nanosized rare earth metal oxides and oxycarbonates via microwave irradiation. Cytosine acts as a multifunctional agent in this process, indicating its potential in the field of material science for creating advanced materials (Verma, Amritphale, & Das, 2017).

DNA Damage and Repair

Research on DNA damage and repair mechanisms has explored the role of cytosine and its derivatives. Understanding these mechanisms is vital for insights into cellular responses to DNA damage, which has implications in cancer research and treatment (Plná, Nilsson, Koskinen, & Segerbäck, 1999).

Biosensing Applications

This compound's interactions with other molecules have been utilized in developing biosensors. These biosensors can detect specific biological markers, which is crucial in medical diagnostics and environmental monitoring (Hu, Zhang, Guo, Wang, Du, & Zhai, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

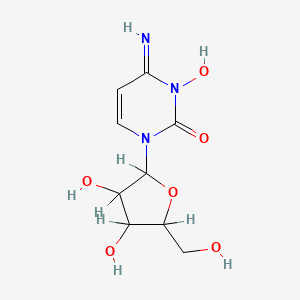

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZXOJFEMCDRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3310-47-2, 30902-36-4 | |

| Record name | NSC529487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytosine, 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

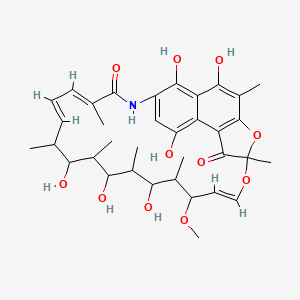

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)